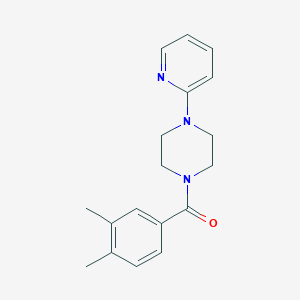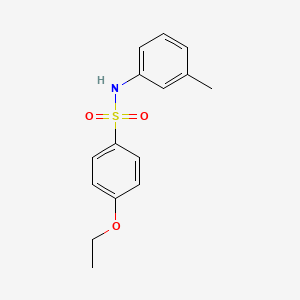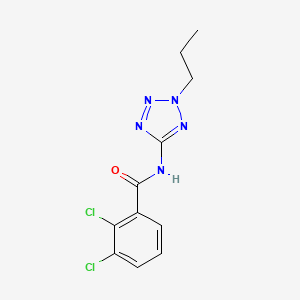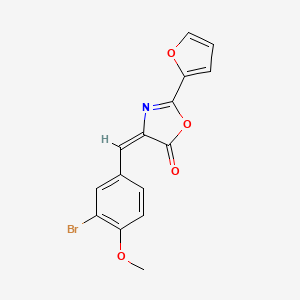![molecular formula C15H13FN2O2S B5879068 N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5879068.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cell malignancies, as well as inhibition of the tumor microenvironment and immune evasion mechanisms.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 6 hours in mice. It is highly selective for BTK, with minimal off-target effects on other kinases. In addition to its anti-tumor effects, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to enhance the anti-tumor activity of other agents such as rituximab and venetoclax.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potent and selective inhibition of BTK, making it an attractive tool for studying the role of BTK in B-cell malignancies. However, its irreversible binding to BTK may limit its use in certain experiments where reversible inhibition is desired. Additionally, its high potency may require careful dosing to avoid toxicity and off-target effects.
Zukünftige Richtungen
There are several potential future directions for N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide research. One area of interest is the development of combination therapies that enhance its anti-tumor activity, such as with immune checkpoint inhibitors or other targeted agents. Another area of interest is the investigation of its potential use in other B-cell malignancies beyond CLL and NHL, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, further studies are needed to fully understand the mechanisms of resistance to BTK inhibitors such as N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide, and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the desired product, N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide. The overall yield of the synthesis is around 50%, and the purity of the final product is greater than 95%.
Wissenschaftliche Forschungsanwendungen
N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent inhibition of BTK activity and downstream signaling pathways. In vitro studies have shown that N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits BTK-mediated phosphorylation of downstream substrates such as PLCγ2 and AKT, leading to decreased cell proliferation and survival in B-cell lymphoma cell lines. In vivo studies have demonstrated efficacy in mouse models of B-cell lymphoma, with significant tumor growth inhibition and prolonged survival.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDAAVSXDKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)

![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)


![8-methoxy-1,3-dimethyl-2-(2-oxo-2-phenylethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5879041.png)


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5879063.png)
![4-bromo-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5879067.png)
![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-(4-phenoxyphenyl)guanidine](/img/structure/B5879081.png)
![2-[(2,2-diphenylethyl)(propyl)amino]ethanol](/img/structure/B5879093.png)